molecular formula C8H12N2 B068538 3-Ethyl-4-methylpyridin-2-amine CAS No. 179555-32-9

3-Ethyl-4-methylpyridin-2-amine

Cat. No.: B068538
CAS No.: 179555-32-9
M. Wt: 136.19 g/mol
InChI Key: WQNNIEFJPGELIO-UHFFFAOYSA-N
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Description

3-Ethyl-4-methylpyridin-2-amine is a substituted pyridine derivative featuring an ethyl group at position 3 and a methyl group at position 4 of the pyridine ring. The amine moiety at position 2 makes it a versatile intermediate in medicinal chemistry and organic synthesis. Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

179555-32-9

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

3-ethyl-4-methylpyridin-2-amine

InChI

InChI=1S/C8H12N2/c1-3-7-6(2)4-5-10-8(7)9/h4-5H,3H2,1-2H3,(H2,9,10)

InChI Key

WQNNIEFJPGELIO-UHFFFAOYSA-N

SMILES

CCC1=C(C=CN=C1N)C

Canonical SMILES

CCC1=C(C=CN=C1N)C

Synonyms

2-Pyridinamine,3-ethyl-4-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Position) Key Structural Features References
3-Ethyl-4-methylpyridin-2-amine Ethyl (C3), Methyl (C4) Alkyl groups enhance lipophilicity
4-Methyl-3-nitropyridin-2-amine Nitro (C3), Methyl (C4) Electron-withdrawing nitro group
4-Ethoxypyridin-2-amine Ethoxy (C4) Electron-donating ethoxy group
6-(2-{3-[3-(dimethylamino)propyl]-5-(trifluoromethyl)phenyl}ethyl)-4-methylpyridin-2-amine Trifluoromethyl, dimethylamino Bioisosteric trifluoromethyl group
Electronic Effects
  • This compound : Alkyl groups (ethyl and methyl) are electron-donating, increasing electron density on the pyridine ring. This enhances the basicity of the amine group compared to electron-withdrawing substituents.
  • 4-Methyl-3-nitropyridin-2-amine : The nitro group at C3 withdraws electron density, reducing amine basicity and stabilizing the ring against electrophilic attack .
  • 4-Ethoxypyridin-2-amine : The ethoxy group donates electrons via resonance, increasing solubility in polar solvents but reducing lipophilicity .
Physicochemical Properties
  • Lipophilicity (logP) :
    • This compound: Estimated logP ~2.5 (higher due to alkyl groups).
    • 4-Methyl-3-nitropyridin-2-amine: Estimated logP ~1.8 (nitro group reduces lipophilicity).
    • 4-Ethoxypyridin-2-amine: Estimated logP ~1.2 (polar ethoxy group decreases logP).
  • Solubility : Ethoxy and nitro substituents improve aqueous solubility compared to alkyl-substituted derivatives .

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